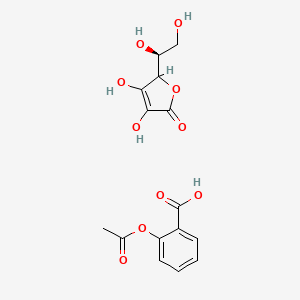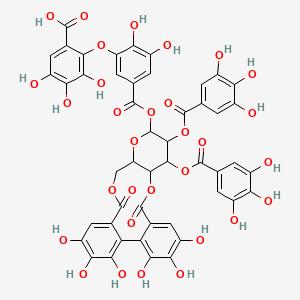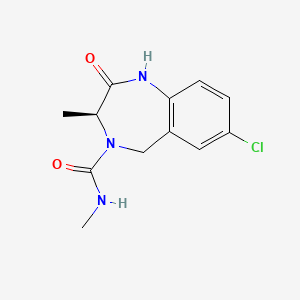
11-((2-((Phenylsulfonyl)amino)ethyl)amino)-6,11-dihydro-dibenz(b,e)oxepin-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-((2-((Phenylsulfonyl)amino)ethyl)amino)-6,11-dihydro-dibenz(b,e)oxepin-2-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a dibenzoxepin core, a phenylsulfonyl group, and an aminoethyl side chain. Its molecular formula is C25H23NO5S2, and it has a molecular weight of 481.59 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-((2-((Phenylsulfonyl)amino)ethyl)amino)-6,11-dihydro-dibenz(b,e)oxepin-2-carboxylic acid involves multiple steps, starting from the appropriate dibenzoxepin precursor. The key steps include:
Formation of the Dibenzoxepin Core: This is typically achieved through a cyclization reaction involving suitable aromatic precursors.
Introduction of the Phenylsulfonyl Group: This step involves the sulfonylation of the aminoethyl side chain using phenylsulfonyl chloride under basic conditions.
Final Coupling: The final step involves coupling the sulfonylated intermediate with the dibenzoxepin core under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
化学反応の分析
Types of Reactions
11-((2-((Phenylsulfonyl)amino)ethyl)amino)-6,11-dihydro-dibenz(b,e)oxepin-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The aminoethyl side chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted aminoethyl derivatives .
科学的研究の応用
11-((2-((Phenylsulfonyl)amino)ethyl)amino)-6,11-dihydro-dibenz(b,e)oxepin-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and antiallergic properties.
Industry: It is used in the development of new materials and chemical processes .
作用機序
The mechanism of action of 11-((2-((Phenylsulfonyl)amino)ethyl)amino)-6,11-dihydro-dibenz(b,e)oxepin-2-carboxylic acid involves its interaction with specific molecular targets. The phenylsulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The aminoethyl side chain may facilitate binding to specific receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
- 11-[[2-[(Phenylsulfonyl)amino]ethyl]thio]-6,11-dihydrodibenz[b,e]oxepin-2-carboxylic acid
- 11-[[2-(Amino)ethyl]thio]-6,11-dihydrodibenz[b,e]oxepin-2-carboxylic acid
- (E)-11-[2-(phenylsulfonyl)amino]ethylidene-6,11-dihydrodibenzo[b,e]oxepin-2-carboxylic acid
Uniqueness
What sets 11-((2-((Phenylsulfonyl)amino)ethyl)amino)-6,11-dihydro-dibenz(b,e)oxepin-2-carboxylic acid apart from similar compounds is its unique combination of the dibenzoxepin core and the phenylsulfonyl-aminoethyl side chain. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
123226-93-7 |
|---|---|
分子式 |
C23H22N2O5S |
分子量 |
438.5 g/mol |
IUPAC名 |
11-[2-(benzenesulfonamido)ethylamino]-6,11-dihydrobenzo[c][1]benzoxepine-2-carboxylic acid |
InChI |
InChI=1S/C23H22N2O5S/c26-23(27)16-10-11-21-20(14-16)22(19-9-5-4-6-17(19)15-30-21)24-12-13-25-31(28,29)18-7-2-1-3-8-18/h1-11,14,22,24-25H,12-13,15H2,(H,26,27) |
InChIキー |
XCERSDSRUXAURT-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2C(C3=C(O1)C=CC(=C3)C(=O)O)NCCNS(=O)(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![Phenol, 2-[[2-[[4,12-bis(1,1-dimethylethyl)-2,14-dimethyl-10,6-nitrilo-6H-dibenzo[h,k][1,7,10,3,5]dioxathiadiazacyclododecin-8-yl]oxy]-3-(1,1-dimethylethyl)-5-methylphenyl]thio]-6-(1,1-dimethylethyl)-4-methyl-](/img/structure/B12760111.png)



